molecular formula C12H17N3O3 B1674921 L-Leucine-p-nitroanilide CAS No. 4178-93-2

L-Leucine-p-nitroanilide

Cat. No.: B1674921
CAS No.: 4178-93-2
M. Wt: 251.28 g/mol
InChI Key: GIEQEPUANFBFEJ-UHFFFAOYSA-N
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Description

L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.

Biochemical Analysis

Biochemical Properties

L-Leucine-p-nitroanilide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for leucine aminopeptidase (LAP), an enzyme that catalyzes the hydrolysis of leucine residues from the N-terminal end of peptides . The compound is also used in an ELISA assay to detect the biological functionality of chicken aminopeptidase produced by E. coli .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. These enzymes play a crucial role in protein turnover, peptide processing, and cellular homeostasis

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with aminopeptidases. When this compound is hydrolyzed by these enzymes, it yields L-leucine and p-nitroaniline . This reaction is used to measure the activity of aminopeptidases, providing insights into protein turnover and peptide processing within cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of aminopeptidases . These enzymes play a crucial role in protein metabolism, specifically in the removal of amino acids from the N-terminus of proteins and peptides

Properties

IUPAC Name

4-methyl-2-(4-nitroanilino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQEPUANFBFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4178-93-2
Record name L-Leucine-p-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004178932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: L-Leucine-p-nitroanilide acts as a substrate for aminopeptidases. These enzymes cleave the peptide bond between the leucine and p-nitroaniline moieties. [] This interaction mimics the natural process of aminopeptidases cleaving N-terminal amino acids from peptides and proteins. []

A: The release of p-nitroaniline, a yellow-colored product, allows for the direct spectrophotometric measurement of aminopeptidase activity. [] This property makes this compound a valuable tool for studying the kinetics and inhibition of aminopeptidases. []

A: The molecular formula of this compound is C12H17N3O3. It has a molecular weight of 251.28 g/mol. []

A: Research indicates that this compound can be used in aqueous mixed-solvent systems containing methanol, ethanol, dimethyl sulfoxide, and dimethylformamide. [, ] This expands its application in cryoenzymological studies at subzero temperatures. []

A: this compound is widely used to: * Determine kinetic parameters (Km, Vmax) of aminopeptidases. [, ] * Screen and evaluate the potency of potential aminopeptidase inhibitors. [, ] * Study the substrate specificity of different aminopeptidases. [, ] * Investigate the effects of metal ions and other factors on enzyme activity. [, ]

A: Aminopeptidases exhibit varying degrees of specificity towards this compound. Some, like the enzyme from Mycoplasma salivarium, show a preference for N-terminal leucine residues, while others might have different substrate preferences. []

A: Yes, factors like pH, temperature, metal ions, and specific inhibitors can significantly influence the hydrolysis of this compound by aminopeptidases. [, , ] For example, the Aeromonas proteolytica aminopeptidase's activity can be enhanced by the presence of cobalt ions. []

A: Yes, DFT-based conformational analysis has been used to understand the substrate incorporation mode of this compound in aminopeptidase mimics. These studies shed light on the role of the Zn-OH nucleophile and potential general acid/base catalysts within the enzyme active site. []

A: While the provided research primarily focuses on this compound, some studies highlight the impact of substrate modifications. For instance, the presence of an N-terminal arginine instead of leucine renders the substrate inactive with the aminopeptidase from Micrococcus sp. LL3. []

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